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molecular formula C17H35Cl B8651837 1-CHLOROHEPTADECANE CAS No. 62016-75-5

1-CHLOROHEPTADECANE

Cat. No. B8651837
M. Wt: 274.9 g/mol
InChI Key: FGIOHOBVUCNHBY-UHFFFAOYSA-N
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Patent
US05562866

Procedure details

To a round bottom flask is added 42.4 (0.4 mol) of diethylene glycol under a nitrogen atmosphere. To this reaction mass is added 2.3 g (0.1 mole) of sodium over 1 hour. The reaction mass is heated to 130° C. whereby all of the sodium has reacted. Then 27.4 g (0.1 mol) of C17H35Cl is added over 1 hour and then kept for 17 hours at these conditions. Reaction temperature is then increased to 140° C. and kept for 17 hours at these conditions for 24 hours. The reaction mass upon cooling consists of 2 layers. GC shows the bottom layer to be mostly diethylene glycol. The reaction mass is filtered and the bottom diethylene glycol layer separated. The top organic layer is diluted with diethyl ether, water washed and dried over anhydrous MgSO4. After filtering, the organic layer is fractionally distilled to give a fraction at from 200°-220° C. and 2.25-2.5 mm containing the desired product, C17H35O(CH2CH2O)2OH, in two isomeric forms, one of which is the desired isomer of this invention, namely C8H17 (C6H13)CHCH2CH2 (OCH2CH2)2OH.
Name
C17H35O(CH2CH2O)2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
42.4
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].C(Cl)C[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]([O:37]CCOCCOO)[CH2:21]CCCCCCCCCCCCCCC>C(O)COCCO>[CH2:13]([CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4])[CH2:21][CH2:20][OH:37])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |^1:0|

Inputs

Step One
Name
C17H35O(CH2CH2O)2OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCC)OCCOCCOO
Step Two
Name
42.4
Quantity
0.4 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
27.4 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCC)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reacted
CUSTOM
Type
CUSTOM
Details
Reaction temperature
WAIT
Type
WAIT
Details
kept for 17 hours at these conditions for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass upon cooling
FILTRATION
Type
FILTRATION
Details
The reaction mass is filtered
CUSTOM
Type
CUSTOM
Details
the bottom diethylene glycol layer separated
ADDITION
Type
ADDITION
Details
The top organic layer is diluted with diethyl ether, water
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering
DISTILLATION
Type
DISTILLATION
Details
the organic layer is fractionally distilled
CUSTOM
Type
CUSTOM
Details
to give a fraction at from 200°-220° C. and 2.25-2.5 mm

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCCCC)C(CCO)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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